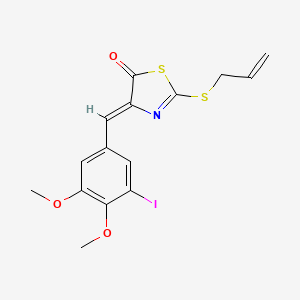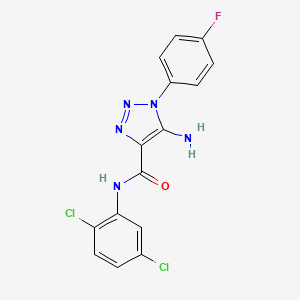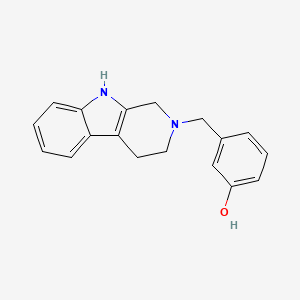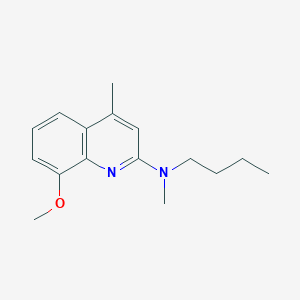![molecular formula C18H31NO2 B5218624 2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5218624.png)
2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine, also known as ADBE, is a compound that belongs to the family of beta-adrenergic agonists. It is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications.
Wirkmechanismus
2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine works by activating beta-adrenergic receptors in the body. These receptors are found in the lungs, heart, and other organs. When 2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine binds to these receptors, it causes the smooth muscles in the airways to relax, leading to bronchodilation. 2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine also increases the heart rate and contractility, leading to increased cardiac output.
Biochemical and Physiological Effects:
2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine has a number of biochemical and physiological effects on the body. It has been shown to increase cyclic AMP levels in cells, which leads to bronchodilation and other effects. 2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine also increases the release of adrenaline and noradrenaline, leading to increased heart rate and contractility. In addition, 2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the release of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in a laboratory setting. It has well-established pharmacological properties and has been extensively studied in scientific research. However, there are also limitations to its use. 2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine has been shown to have potential toxic effects on cells, which may limit its use in certain experiments. In addition, 2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine has been shown to have potential cardiovascular side effects, which may limit its use in studies involving the heart.
Zukünftige Richtungen
There are several future directions for research involving 2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine. One area of research is the development of new beta-adrenergic agonists that have improved pharmacological properties. Another area of research is the development of new therapeutic applications for 2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine, such as its use in the treatment of inflammatory diseases. Additionally, future research may focus on the potential toxic effects of 2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine and ways to mitigate these effects. Overall, 2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine has significant potential for use in scientific research and may lead to the development of new therapies for a variety of diseases.
Synthesemethoden
2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine can be synthesized by reacting 2-tert-butylphenol with epichlorohydrin to form 2-(2-tert-butylphenoxy)propanol. The resulting compound is then reacted with diethylethanolamine to form 2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine has been widely used in scientific research due to its potential therapeutic applications. It has been shown to have bronchodilator effects and can be used to treat respiratory disorders such as asthma. 2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine has also been shown to have potential anti-inflammatory effects and can be used to treat inflammatory diseases.
Eigenschaften
IUPAC Name |
2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2/c1-6-19(7-2)12-13-20-14-15-21-17-11-9-8-10-16(17)18(3,4)5/h8-11H,6-7,12-15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOWIUIBDQZVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC1=CC=CC=C1C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5218548.png)



![N-(3,4-dimethylphenyl)-2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5218565.png)
![ethyl 2-[({[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5218572.png)


![2-[(4-methylphenyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5218606.png)


![N-[4-(benzyloxy)phenyl]-2,2-diphenylacetamide](/img/structure/B5218631.png)
![3-[4-oxo-4-(4-phenyl-1-piperazinyl)butyl]-1H-indole](/img/structure/B5218644.png)